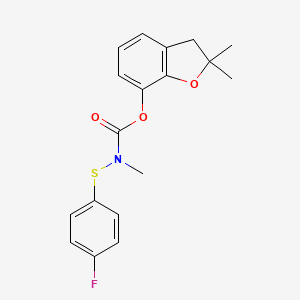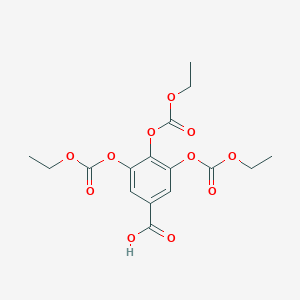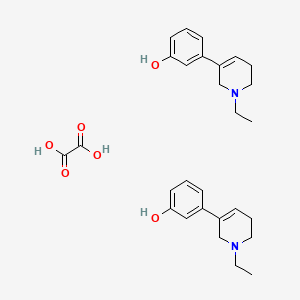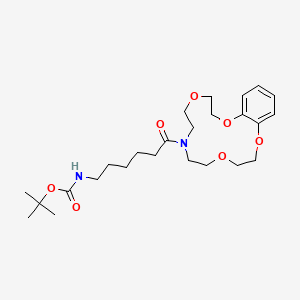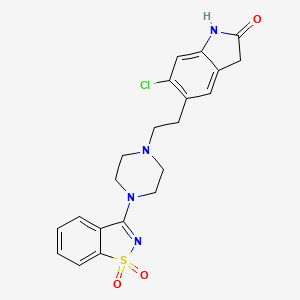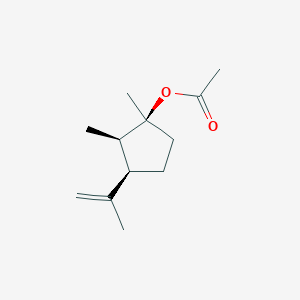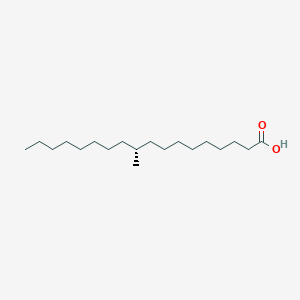
3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether is a synthetic organic compound known for its applications in various fields, particularly in the development of insecticides. This compound is structurally characterized by the presence of a phenoxybenzyl group and a methoxyethylphenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether typically involves the reaction of 3-phenoxybenzyl alcohol with 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ether into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzyl or phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the development of insecticides.
Medicine: Investigated for its potential therapeutic properties, including its role as an active ingredient in certain pharmaceutical formulations.
Industry: Utilized in the production of insecticides and other agrochemical products.
Mecanismo De Acción
The mechanism of action of 3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether involves its interaction with specific molecular targets, such as the nervous system of insects. The compound acts by disrupting the normal function of sodium channels, leading to paralysis and eventual death of the insect. This mode of action makes it an effective insecticide.
Comparación Con Compuestos Similares
Similar Compounds
Fenvalerate: Another synthetic pyrethroid insecticide with a similar mode of action.
Permethrin: A widely used insecticide with structural similarities.
Cypermethrin: Known for its high efficacy and broad-spectrum activity.
Uniqueness
3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
80853-89-0 |
|---|---|
Fórmula molecular |
C26H30O3 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
1-(1-methoxyethyl)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C26H30O3/c1-20(27-4)22-13-15-23(16-14-22)26(2,3)19-28-18-21-9-8-12-25(17-21)29-24-10-6-5-7-11-24/h5-17,20H,18-19H2,1-4H3 |
Clave InChI |
LDNQDHITMCULEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
